molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4

Bicyclo[3.2.1]octan-2-ol

Cat. No. B2910359
CAS RN: 1965-38-4
M. Wt: 126.199
InChI Key: PVDVHTXERCKKSW-BWZBUEFSSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2

Synthesis Analysis

Bicyclo[3.2.1]octan-2-ol can be synthesized through various methods. One notable approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.2.1]octan-2-ol consists of a bicyclic system with a cyclohexane ring and an alcohol functional group. The arrangement of atoms in this compound contributes to its unique properties .

Scientific Research Applications

1. Synthesis Methods and Applications

Bicyclo[3.2.1]octan-2-ol and related compounds are part of medium-sized rings, crucial in many natural products. Their synthesis methods, especially focusing on high diastereo- and enantioselectivity, are significant due to the presence of these carbocycles in various biologically active compounds. The development of new routes to these scaffolds has been a focus in recent research, underlining their importance in synthetic organic chemistry and biological applications (Heinrich et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Bicyclo[32This compound is a structural component in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The specific targets would depend on the larger structure in which Bicyclo[3.2.1]octan-2-ol is incorporated.

Mode of Action

The mode of action of Bicyclo[32It’s known that the compound can be synthesized through the double michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The interaction of Bicyclo[3.2.1]octan-2-ol with its targets would depend on the specific biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[32The compound is a key structural component in many biologically active compounds, suggesting that it could influence a variety of biochemical pathways depending on the larger structure in which it is incorporated .

Result of Action

The molecular and cellular effects of Bicyclo[32As a structural component in many biologically active compounds, it likely contributes to their overall effects .

properties

IUPAC Name

bicyclo[3.2.1]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDVHTXERCKKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941414
Record name Bicyclo[3.2.1]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1965-38-4, 5602-48-2
Record name Exobicyclo(3.2.1)-2-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.2.1]octan-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.2.1]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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